molecular formula C9H14N2O4 B1307542 (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid CAS No. 714-71-6

(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid

Cat. No.: B1307542
CAS No.: 714-71-6
M. Wt: 214.22 g/mol
InChI Key: BKCYHQOVVIWYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves the reaction of diethylamine with glyoxylic acid, followed by cyclization to form the imidazolidinone ring. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .

Chemical Reactions Analysis

(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid can be compared with other imidazolidinone derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

IUPAC Name

2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-3-9(4-2)7(14)11(5-6(12)13)8(15)10-9/h3-5H2,1-2H3,(H,10,15)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCYHQOVVIWYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)CC(=O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393092
Record name (4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714-71-6
Record name (4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.